氯化锇(III)

描述

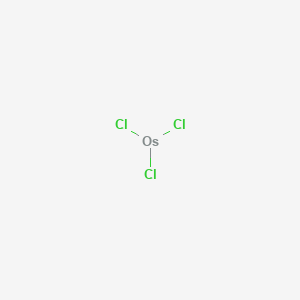

Osmium(III) chloride is an inorganic chemical compound of osmium metal and chlorine with the chemical formula OsCl3 . It is used as a laboratory chemical and for the synthesis of substances .

Synthesis Analysis

Osmium(III) chloride can be synthesized by a reaction of chlorine with osmium in a molar ratio of 2Os + 3Cl2 → 2OsCl3 . It can also be synthesized by heating osmium(IV) chloride: 2OsCl4 → 2OsCl3 + Cl2 . Another method involves the direct reaction of osmium(III) chloride with a ligand (L) in a molar ratio of 1:1 .

Molecular Structure Analysis

The molecular formula of Osmium(III) chloride is OsCl3 . It has a molecular weight of 296.6 g/mol . The IUPAC name for Osmium(III) chloride is trichloroosmium .

Chemical Reactions Analysis

The osmium(III) chloride reacts with ligand (L) in a molar ratio of 1:1 to form complexes . These complexes are characterized by several physical methods such as melting points, molar conductance, and elemental analysis .

Physical And Chemical Properties Analysis

Osmium(III) chloride forms black-brown crystals . It is soluble in water . It has a melting point of 560 °C . The compound is non-electrolytic .

科学研究应用

Anticancer Research

Osmium(III)-based complexes have attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities . The osmium-analogues of NAMI-A, RAPTA-C, and RM175 were synthesized and tested for their biological activities . Compared to NAMI-A, its Os(III)-analogues were reported to be more stable in aqueous solution and displayed significant antiproliferative activity .

Mechanism of Action in Drug Development

The mechanisms of action of these complexes are not properly understood . The density functional theory calculations have been carried out to investigate the first hydrolysis reactions of Os-KP418, an analogue of the Ru(III)-based anticancer drug KP418, and the reactions of Os-KP418 and its aquated product [Os-KP418 (aqua)] at the N7 site of guanine to explore the mechanisms of action of Os-KP418 .

Catalyst in Oxidation Reactions

Osmium(III) chloride is used as an efficient alkane oxidation catalyst in the presence of pyridine and hydrogen oxide . This makes it a valuable tool in various chemical reactions.

Preparation of Dichlorodihydridoosmium Complexes

Osmium(III) chloride is used as a reagent for the preparation of dichlorodihydridoosmium complexes . These complexes have various applications in the field of chemistry.

Precursor Material for Production of Other Compounds

Osmium(III) chloride hydrate is used as a precursor material for the production of dichlorodihydridoosmium complex compounds and other compounds . It is the precursor to a variety of arene complexes .

Establishment of Mono-elemental Standard Solution

Demands for certified reference materials of osmium mono-element standard solutions are increasing to obtain reliable results in chemical instrument analyses . The availability of three titration paths was evaluated to assay osmium compounds traceable to the International System of Units (SI) .

作用机制

Target of Action

Osmium(III) chloride, also known as Osmium trichloride, primarily targets the N7 site of guanine . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, and its interaction with Osmium(III) chloride plays a crucial role in the compound’s mechanism of action .

Mode of Action

The mode of action of Osmium(III) chloride involves a two-step process. First, the compound undergoes hydrolysis, where a chloride ligand is substituted by a water molecule, resulting in a more reactive aquated species . This hydrolyzed form of Osmium(III) chloride then reacts with the N7 site of guanine . This interaction with guanine is a key aspect of the compound’s mode of action .

Biochemical Pathways

The interaction of Osmium(III) chloride with guanine can interfere with biochemical pathways in unusual ways .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

Osmium-based complexes have attracted significant attention due to their diverse cytotoxic activities and other remarkable properties, suggesting potential anticancer applications .

Action Environment

The action of Osmium(III) chloride can be influenced by environmental factors. For instance, its stability in aqueous solution suggests that the compound’s action, efficacy, and stability may be affected by the presence of water and other solvents

安全和危害

Osmium(III) chloride is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

trichloroosmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Os/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHPMFLFVHDIN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OsCl3, Cl3Os | |

| Record name | Osmium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Osmium(III)_chloride&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065457 | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osmium(III) chloride | |

CAS RN |

13444-93-4 | |

| Record name | Osmium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Osmium chloride (OsCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What catalytic applications have been explored for Osmium(III) chloride?

A1: Osmium(III) chloride (OsCl3) has demonstrated promising catalytic activity in the selective oxidation of methane and ethane using hydrogen peroxide in an aqueous medium []. This reaction primarily yields alcohols and aldehydes, with methyl hydroperoxide also observed as a product in the methane oxidation. Notably, OsCl3 exhibits higher turnover frequencies (TOFs) compared to other transition metal chlorides like FeCl3, CoCl2, and RuCl3 for these reactions.

Q2: How does the choice of oxidant influence the catalytic activity of Osmium(III) chloride in alkane oxidation?

A2: Research indicates that the effectiveness of OsCl3 as a catalyst for alkane oxidation is significantly influenced by the oxidant used []. While hydrogen peroxide (H2O2) facilitates efficient oxygenate formation from methane and ethane, alternative oxidants like NaClO, NaClO4, NaIO4, and even tert-butyl hydroperoxide (TBHP) result in significantly lower or negligible activity.

Q3: What insights do UV-Vis spectroscopic studies offer regarding the mechanism of Osmium(III) chloride-catalyzed oxidation?

A3: UV-Vis spectroscopic analysis suggests that OsCl3 likely undergoes oxidation to an Os(IV) species in the presence of H2O2 in an aqueous environment []. This Os(IV) species is proposed as the active catalytic species responsible for the oxygenation of methane and ethane.

Q4: What evidence suggests a radical pathway in the Osmium(III) chloride-catalyzed oxidation of alkanes?

A4: The involvement of a radical mechanism in the OsCl3-catalyzed oxidation of methane and ethane is supported by the observation that the addition of a radical scavenger to the reaction mixture leads to a suppression of oxygenate formation [].

Q5: Beyond catalysis, what other research areas involve Osmium(III) chloride?

A5: Osmium(III) chloride serves as a precursor in the synthesis of various osmium complexes. For instance, it reacts with trithiazyltrichloride to yield Os(NS)Cl3, which can be further reacted with [PPh4]Cl to form [PPh4]2[Os(NS)Cl5] and subsequently converted to [PPh4][(H2O)Os(NS)CI4] through recrystallization [].

Q6: What structural information is available for the osmium thionitrosyl complex, [PPh4][(H2O)Os(NS)CI4]?

A6: X-ray crystallography reveals that [PPh4][(H2O)Os(NS)CI4] crystallizes in the monoclinic space group P21/c. The osmium atom adopts an octahedral coordination geometry with the H2O ligand trans to the NS group. Notably, the Os-N-S unit exhibits near linearity [].

Q7: Has Osmium(III) chloride been utilized in the synthesis of materials with potential applications in quantum physics?

A7: Yes, a recent study explored the synthesis and properties of OsxCl3 (x = 0.81), using Osmium(III) chloride as a starting material []. This material exhibits a layered CdCl2-type structure with partially occupied osmium ions forming nano-domains with a honeycomb arrangement. These structural features suggest its potential relevance to the study of Kitaev spin liquid behavior.

Q8: Are there any reported biosensor applications utilizing Osmium(III) chloride-derived materials?

A8: Research has explored the use of an Osmium complex, likely derived from Osmium(III) chloride, as an electrocatalyst in a glucose biosensor []. This biosensor relies on the immobilization of the osmium complex and glucose oxidase onto a carbon nanotube-modified electrode. The resulting device exhibits high sensitivity and a low detection limit for glucose, demonstrating the potential of Osmium(III) chloride-derived materials in biosensing applications.

Q9: What methods have been employed to synthesize osmium hydrides using Osmium(III) chloride as a precursor?

A9: Tetrakis(trifluorophosphine)-osmium dihydride, H2Os(PF3)4, can be synthesized through the high-pressure reaction of anhydrous Osmium(III) chloride with PF3 and hydrogen in the presence of copper powder []. This reaction highlights the versatility of OsCl3 as a starting material for preparing diverse osmium complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)